1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine
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Overview
Description
1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzene.
Nucleophilic Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions.
Chain Extension: The phenyl ring is then subjected to chain extension reactions to introduce the pentan-1-amine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)pentan-1-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(3-(Trifluoromethoxy)phenyl)butan-1-amine: Similar structure but with a butan-1-amine chain instead of a pentan-1-amine chain.
1-(3-(Trifluoromethoxy)phenyl)hexan-1-amine: Similar structure but with a hexan-1-amine chain instead of a pentan-1-amine chain.
Uniqueness
1-(3-(Trifluoromethoxy)phenyl)pentan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C12H16F3NO |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3NO/c1-2-3-7-11(16)9-5-4-6-10(8-9)17-12(13,14)15/h4-6,8,11H,2-3,7,16H2,1H3 |
InChI Key |
CMNWSPZGMODYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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